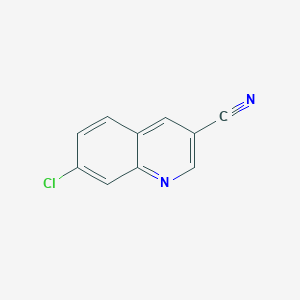

7-Chloroquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

7-Chloroquinoline-3-carbonitrile has emerged as a promising scaffold for the development of bioactive molecules, particularly in the fields of antimicrobial, anticancer, and antimalarial research.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against various bacterial strains. For instance:

These findings indicate the potential of this compound as a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer properties, particularly as an inhibitor of protein tyrosine kinases, which are critical in cancer progression. The synthesis of various derivatives has shown promising results in inhibiting cancer cell lines, making it a focal point for further research into cancer therapeutics .

Anti-Parasitic Activity

This compound derivatives have been evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. One study highlighted the compound's ability to inhibit the intracellular forms of the parasite with a selectivity index indicating low toxicity to human cells . This positions it as a potential lead compound for developing new treatments for Chagas disease.

Synthesis and Chemical Reactions

The synthesis of this compound involves various chemical reactions, including:

- Substitution Reactions: The halogen atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions: These reactions can modify the compound to enhance its biological activity.

- Coupling Reactions: Such as Suzuki-Miyaura coupling, which allows for the formation of complex molecules from simpler ones.

Materials Science Applications

Beyond medicinal chemistry, this compound is being explored in materials science, particularly in developing organic semiconductors due to its unique electronic properties derived from its aromatic structure. This application is vital for advancing technologies in organic electronics and photonics.

Case Study 1: Antimicrobial Screening

In a systematic screening of various derivatives of this compound against common pathogens, compounds exhibited varying degrees of inhibition, leading to the identification of several candidates with enhanced activity compared to standard antibiotics .

Case Study 2: Anti-Trypanosomal Activity

A series of chimeric molecules combining chloroquinoline and amidine structures were tested against Trypanosoma cruzi. The most effective derivative showed significant activity at low concentrations, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy against parasitic infections .

Análisis De Reacciones Químicas

Iodo-Magnesium Exchange

The compound participates in iodo-magnesium exchange reactions when functionalized with iodine at specific positions. For instance, 7-chloro-4-iodoquinoline reacts with isopropylmagnesium chloride (i-PrMgCl·LiCl) to form organomagnesium intermediates. These intermediates can undergo further transformations:

-

Electrophilic quenching : Reaction with benzaldehyde yields 4-benzyl-substituted derivatives (e.g., 7-chloroquinoline-4-benzyl alcohol) .

-

Trans-metalation : Conversion to organozinc reagents (via ZnCl₂) enables Negishi coupling with aryl iodides, producing arylated quinoline derivatives (e.g., 7-chloroquinoline-4-aryl compounds) .

Flow Chemistry

Scalable synthesis under continuous flow conditions has been demonstrated. For example, magnesiation of 7-chloro-4-iodoquinoline with i-PrMgCl·LiCl under flow conditions achieves 81–94.7% conversion , depending on mixer design and residence times .

| Reaction Parameters | Results |

|---|---|

| Mixer type (T/Y) | T-mixer |

| Residence time (min) | 0.83–6.25 |

| NMR conversion (%) | 76.9–94.7 |

| Isolated yield (%) | 86 |

Electrophilic Reactions

Organomagnesium intermediates derived from 7-chloroquinoline derivatives react with various electrophiles:

-

Aldehydes : Quenching with benzaldehyde or trans-cinnamaldehyde yields allyl alcohols, which can be oxidized to chalcones (e.g., 7-chloroquinoline-4-chalcone) .

-

Ketones : Reaction with cyclohexanone produces tertiary alcohols (e.g., 7-chloroquinoline-4-cyclohexanol) .

-

Tosyl cyanide : Substitution at the 4-position forms 7-chloroquinoline-4-carbonitrile (85% yield ) .

Substitution Reactions

The chloro group at position 7 can undergo nucleophilic aromatic substitution under specific conditions. For example, treatment with sodium azide or ammonia may replace the chlorine with azide or amino groups, respectively .

Cyano Group Transformations

The cyano group at position 3 is reactive and can participate in:

-

Hydrolysis : Conversion to carboxylic acids under acidic or basic conditions.

-

Amide formation : Reaction with amines to form substituted amides .

Biological Activity-Driven Reactions

While the primary focus is on chemical reactivity, the compound’s biological potential has driven derivative synthesis. For example:

Propiedades

Fórmula molecular |

C10H5ClN2 |

|---|---|

Peso molecular |

188.61 g/mol |

Nombre IUPAC |

7-chloroquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5ClN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H |

Clave InChI |

VDFWQGWLOIECJZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC2=NC=C(C=C21)C#N)Cl |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.